KU-55933

Catalog No.
S548390
CAS No.
587871-26-9
M.F
C21H17NO3S2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KU-55933

CAS Number

587871-26-9

Product Name

KU-55933

IUPAC Name

2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one

Molecular Formula

C21H17NO3S2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2

InChI Key

XRKYMMUGXMWDAO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one, KU 55933, KU-55933, KU55933

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4

The exact mass of the compound 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one is 395.06498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of thianthrene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KU-55933 is a potent, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks. With an in vitro IC50 of approximately 13 nM and a Ki of 2.2 nM, it provides a powerful tool for investigating DNA damage signaling, cell cycle control, and for sensitizing cancer cells to radiation and certain chemotherapeutics.[1] Its established selectivity against other PI3K-like kinases (PIKKs) such as DNA-PK, mTOR, and ATR makes it a standard choice for specifically probing ATM-dependent pathways.[2][3]

Researchers selecting a kinase inhibitor must consider that not all members of a class are functionally equivalent. Broad-spectrum PIKK inhibitors like Wortmannin, for example, inhibit DNA-PK, ATM, and PI3K with high potency, making it impossible to attribute observed cellular effects solely to ATM.[4] Conversely, next-generation analogs like KU-60019, while more potent against ATM, may be unnecessary or less cost-effective for assays where the well-characterized profile of KU-55933 is sufficient.[5][6] The specific selectivity profile and extensive validation of KU-55933 ensure that experimental outcomes are directly linked to ATM inhibition, preventing the confounding off-target effects or excessive potency that can complicate data interpretation when using less-selective or next-generation substitutes.[1]

High Kinase Selectivity: Differentiating ATM Inhibition from Pan-PIKK Effects

In enzymatic assays, KU-55933 demonstrates a clear selectivity margin for ATM over other key DNA damage response kinases. The IC50 for ATM is 13 nM, whereas it is approximately 192-fold less potent against DNA-PK (IC50 ~2,500 nM) and over 715-fold less potent against mTOR (IC50 ~9,300 nM). Its activity against ATR is negligible (IC50 >100,000 nM), ensuring that observed effects at typical working concentrations are not confounded by ATR pathway inhibition.[1][3]

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataATM: 13 nM
Comparator Or BaselineDNA-PK: ~2,500 nM | mTOR: ~9,300 nM | ATR: >100,000 nM
Quantified Difference>190-fold selectivity over DNA-PK and >700-fold over mTOR
ConditionsCell-free enzymatic kinase assays.

This high selectivity ensures that experimental results are specifically due to ATM inhibition, providing clear, interpretable data without confounding off-target effects from related kinases.

Validated Cellular Potency: Effective Inhibition of Downstream ATM Targets

KU-55933 effectively blocks the function of ATM in a cellular context. In human glioma cells, 10 µM KU-55933 completely inhibits the ionizing radiation-induced phosphorylation of the key ATM substrate p53 at Serine 15.[5] In contrast, the more potent analog KU-60019 achieves the same complete inhibition at a lower concentration of 3 µM, establishing a clear dose-potency relationship between the two compounds.[5][7] This demonstrates that KU-55933 is a reliable tool for achieving full ATM pathway inhibition at a well-characterized concentration.

Evidence DimensionInhibition of radiation-induced p53 (S15) phosphorylation
Target Compound DataComplete inhibition at 10 µM
Comparator Or BaselineKU-60019: Complete inhibition at 3 µM
Quantified DifferenceKU-55933 requires an approx. 3.3-fold higher concentration than KU-60019 for the same cellular effect.
ConditionsHuman U87 glioma cells, 1 hour post-irradiation (10 Gy).

This provides a clear, experimentally validated concentration for achieving ATM inhibition in cell culture, allowing for reliable experimental design and cost-effective use compared to more potent, next-generation analogs.

Practical Solubility for In Vitro Use: DMSO Stock Preparation

KU-55933 exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro experiments. Technical datasheets report solubility levels of ≥41.67 mg/mL and up to 50 mg/mL in DMSO, which corresponds to concentrations well over 100 mM.[2][8] This solubility allows for the preparation of highly concentrated, small-volume stock solutions, minimizing the final concentration of DMSO in cell culture media to avoid solvent-induced artifacts. The compound is insoluble in water and ethanol.[2][9]

Evidence DimensionSolubility in DMSO
Target Compound Data≥41.67 mg/mL (approx. 105 mM)
Comparator Or BaselineStandard laboratory requirements for high-concentration stock solutions.
Quantified DifferenceEnables preparation of stocks >1000x the typical final assay concentration.
ConditionsRoom temperature, with gentle warming or sonication to facilitate dissolution.

High DMSO solubility simplifies experimental workflow, reduces the risk of compound precipitation, and minimizes solvent toxicity in cellular assays, ensuring reliable and reproducible results.

Dissecting ATM-Specific Roles in DNA Damage Signaling

Due to its high selectivity over ATR and DNA-PK, KU-55933 is the right choice for experiments designed to specifically isolate the contribution of ATM to the DNA damage response, without the confounding influence of inhibiting other primary PIKK family members.[1][3]

Sensitizing Cancer Cells to DNA Double-Strand Break-Inducing Agents

The well-documented ability of KU-55933 to ablate ATM-dependent cell cycle checkpoints makes it a suitable agent for chemo- or radiosensitization studies. It has been shown to potentiate the cytotoxicity of agents like etoposide, doxorubicin, and ionizing radiation in various cancer cell lines.[1]

Baseline Comparator for Development of Novel ATM Inhibitors

As the first potent and specific small molecule inhibitor of ATM, KU-55933 serves as a critical benchmark compound. Its well-characterized biochemical potency and cellular activity profile provide a standard against which the performance of new chemical entities, such as KU-60019, can be reliably measured.[5][6]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

395.06498575 Da

Monoisotopic Mass

395.06498575 Da

Heavy Atom Count

27

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O549494L5D

Other CAS

587871-26-9

Wikipedia

Ku-55933

Dates

Last modified: 08-15-2023
1: Camins A, Pizarro JG, Alvira D, Gutierrez-Cuesta J, de la Torre AV, Folch J, Sureda FX, Verdaguer E, Junyent F, Jordán J, Ferrer I, Pallàs M. Activation of ataxia telangiectasia muted under experimental models and human Parkinson's disease. Cell Mol Life Sci. 2010 May 26. [Epub ahead of print] PubMed PMID: 20502937.
2: Pizarro JG, Folch J, de la Torre AV, Junyent F, Verdaguer E, Jordan J, Pallas
M, Camins A. ATM is involved in cell-cycle control through the regulation of retinoblastoma protein phosphorylation. J Cell Biochem. 2010 May;110(1):210-8. PubMed PMID: 20213763.
3: Rakkestad KE, Skaar I, Ansteinsson VE, Solhaug A, Holme JA, Pestka JJ, Samuelsen JT, Dahlman HJ, Hongslo JK, Becher R. DNA damage and DNA damage responses in THP-1 monocytes after exposure to spores of either Stachybotrys chartarum or Aspergillus versicolor or to T-2 toxin. Toxicol Sci. 2010 May;115(1):140-55. Epub 2010 Feb 11. PubMed PMID: 20150440.
4: Li Y, Yang DQ. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt. Mol Cancer Ther. 2010 Jan;9(1):113-25. Epub 2010 Jan 6. PubMed PMID: 20053781.
5: Chalmers AJ, Ruff EM, Martindale C, Lovegrove N, Short SC. Cytotoxic effects of temozolomide and radiation are additive- and schedule-dependent. Int J Radiat
Oncol Biol Phys. 2009 Dec 1;75(5):1511-9. PubMed PMID: 19931733.
6: Golding SE, Rosenberg E, Valerie N, Hussaini I, Frigerio M, Cockcroft XF, Chong WY, Hummersone M, Rigoreau L, Menear KA, O'Connor MJ, Povirk LF, van Meter
T, Valerie K. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Mol Cancer Ther. 2009 Oct;8(10):2894-902. Epub 2009 Oct 6. PubMed PMID: 19808981; PubMed Central PMCID: PMC2761990.
7: Xue L, Yu D, Furusawa Y, Cao J, Okayasu R, Fan S. ATM-dependent hyper-radiosensitivity in mammalian cells irradiated by heavy ions. Int J Radiat
Oncol Biol Phys. 2009 Sep 1;75(1):235-43. PubMed PMID: 19695441.
8: Collaco RF, Bevington JM, Bhrigu V, Kalman-Maltese V, Trempe JP. Adeno-associated virus and adenovirus coinfection induces a cellular DNA damage and repair response via redundant phosphatidylinositol 3-like kinase pathways. Virology. 2009 Sep 15;392(1):24-33. Epub 2009 Jul 23. PubMed PMID: 19628243; PubMed Central PMCID: PMC2742906.
9: Wang Z, Wang M, Kar S, Carr BI. Involvement of ATM-mediated Chk1/2 and JNK kinase signaling activation in HKH40A-induced cell growth inhibition. J Cell Physiol. 2009 Oct;221(1):213-20. PubMed PMID: 19530246.
10: Kumari D, Somma V, Nakamura AJ, Bonner WM, D'Ambrosio E, Usdin K. The role of DNA damage response pathways in chromosome fragility in Fragile X syndrome. Nucleic Acids Res. 2009 Jul;37(13):4385-92. Epub 2009 May 21. PubMed PMID: 19465392; PubMed Central PMCID: PMC2715245.
11: Zhang YW, Jones TL, Martin SE, Caplen NJ, Pommier Y. Implication of checkpoint kinase-dependent up-regulation of ribonucleotide reductase R2 in DNA damage response. J Biol Chem. 2009 Jul 3;284(27):18085-95. Epub 2009 May 5. PubMed PMID: 19416980; PubMed Central PMCID: PMC2709352.

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